4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole

Medicinal Chemistry Drug Discovery ADME Property Prediction

4-[(3-Methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole (CAS 2034458-50-7) is a heterocyclic building block that combines a 2-methyl-1,3-thiazole core with a 3-methoxypyrrolidine moiety via a methylene linker. Computed physicochemical properties from PubChem (CID indicate a molecular weight of 212.31 g/mol, a calculated XLogP3-AA of 1.3, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 53.6 Ų.

Molecular Formula C10H16N2OS
Molecular Weight 212.31
CAS No. 2034458-50-7
Cat. No. B2858660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole
CAS2034458-50-7
Molecular FormulaC10H16N2OS
Molecular Weight212.31
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCC(C2)OC
InChIInChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-3-10(6-12)13-2/h7,10H,3-6H2,1-2H3
InChIKeyLSVVOVWGYGKSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole: Structural Baseline and Procurement Context


4-[(3-Methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole (CAS 2034458-50-7) is a heterocyclic building block that combines a 2-methyl-1,3-thiazole core with a 3-methoxypyrrolidine moiety via a methylene linker. Computed physicochemical properties from PubChem (CID 121020635) indicate a molecular weight of 212.31 g/mol, a calculated XLogP3-AA of 1.3, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 53.6 Ų [1]. The compound possesses one undefined stereocenter at the 3-position of the pyrrolidine ring, existing as a racemic mixture. Its (S)-enantiomer (CID 129471095) and (R)-enantiomer (CID 129349562) are also registered in PubChem [2][3]. The 3-methoxypyrrolidine substructure is a known pharmacophore in several clinically evaluated P2Y12 receptor antagonists, including selatogrel (ACT-246475), developed for antiplatelet therapy [4].

Why Generic Substitution Fails: The Functional Impact of the 3-Methoxypyrrolidine Substituent in 4-[(3-Methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole


Generic substitution among thiazole-pyrrolidine building blocks is unreliable because the 3-methoxy group on the pyrrolidine ring introduces a stereocenter absent in simpler analogs such as 2-methyl-4-(pyrrolidin-1-ylmethyl)thiazole. This stereochemical feature generates two distinct enantiomers with potentially divergent target engagement profiles. In a parallel chemical series, the (S)-3-methoxypyrrolidine moiety was a critical determinant of potency in P2Y12 receptor antagonists, with the optimized diastereomer (ACT-246475) achieving an IC50 of 2.1 nM in human platelet aggregation assays [1]. Furthermore, compared with the direct analog 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (CAS 1272743-51-7, MW 168.26), the target compound differs in molecular weight (+44.05 Da), hydrogen bond acceptor count (4 vs. 3), and TPSA (53.6 vs. 41.0 Ų, computed), altering passive permeability potential [2]. Substituting an unsubstituted or hydroxyl-bearing pyrrolidine analog cannot replicate the precise stereoelectronic environment conferred by the methoxy group.

Quantitative Differentiation Evidence for 4-[(3-Methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole Against Comparator Compounds


Physicochemical Profile vs. 2-Methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole (CAS 1272743-51-7)

The target compound differs from a key commercial analog by the presence of a methoxymethylene group replacing a direct C–C bond at the thiazole 4-position. Computed properties from PubChem reveal a higher molecular weight (212.31 vs. 168.26 g/mol), a higher hydrogen bond acceptor count (4 vs. 3), and a larger TPSA (53.6 vs. 41.0 Ų) [1][2]. The increased TPSA and HBA count are predicted to reduce passive membrane permeability relative to the comparator, potentially improving aqueous solubility and altering the ADME profile of derived lead compounds [1].

Medicinal Chemistry Drug Discovery ADME Property Prediction

Chiral Differentiation: Racemate vs. (S)- and (R)-Enantiomers

The target compound (CID 121020635) is the racemic mixture. The separate (S)-enantiomer (CID 129471095) and (R)-enantiomer (CID 129349562) are registered as distinct PubChem entries with identical computed properties but distinct InChIKey values and SMILES notation [1][2][3]. In the structural analog series of P2Y12 antagonists reported by Caroff et al. (2015), the (S)-3-methoxypyrrolidine configuration was essential for high-affinity binding; the (R)-enantiomer of the clinical candidate showed significantly reduced platelet aggregation inhibitory activity, underscoring enantiomer-dependent pharmacology [4].

Stereochemistry Chiral Resolution Enantioselective Synthesis

Pharmacophore Relevance: 3-Methoxypyrrolidine as a Privileged Fragment in P2Y12 Antagonists

The 3-methoxypyrrolidine substructure, identical to that present in the target compound, is a key pharmacophoric element in the clinical P2Y12 antagonist ACT-246475 (selatogrel). In the J. Med. Chem. 2015 optimization campaign, the (S)-3-methoxypyrrolidine-containing lead series consistently achieved sub-nanomolar to low nanomolar IC50 values in a human platelet aggregation assay, with the clinical candidate (ACT-246475) exhibiting an IC50 of 2.1 nM and a wider therapeutic window than clopidogrel in a rat surgical blood loss model [1]. The Actelion patent US8664203B2 explicitly claims thiazole derivatives bearing 3-methoxypyrrolidine as P2Y12 antagonists, with exemplified compounds incorporating this fragment directly attached to a 2-phenyl-1,3-thiazole-4-carbonyl core [2].

Antiplatelet Therapy P2Y12 Receptor Thrombosis

Agrochemical Patent Coverage: Pyrrolidinyl-Thiazoles as Pesticide Scaffolds

The Bayer AG patent DE10029077A1 broadly claims pyrrolidinyl-substituted thiazole derivatives as herbicides, insecticides, acaricides, nematicides, ectoparasiticides, or antifouling agents [1]. While this patent does not specifically exemplify 4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole, the generic formula (I) encompasses thiazoles substituted at the 4-position with nitrogen-containing heterocycles including pyrrolidine, connected via a methylene linker. The target compound falls within the structural scope of this patent family, which encompasses 190+ patents under IPC class C07D 277/22 [2]. By contrast, simpler analogs like 2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole lack the methoxy substituent and may fall outside the preferred substitution patterns claimed in certain pesticide patents.

Agrochemicals Herbicides Insecticides

Antimicrobial Class Evidence: Thiazole-Pyrrolidine Conjugates Exhibit Moderate to Good Activity

Bodake et al. (2020) reported the synthesis and antimicrobial evaluation of twelve thiazole-substituted pyrrolidine derivatives (4a-l). Most compounds exhibited moderate to good microbial inhibition, with MIC values determined against a panel of bacterial and fungal strains [1]. While the target compound was not among those tested, the structural similarity (thiazole-pyrrolidine conjugate with methyl substitution) supports the inference that this chemotype possesses antimicrobial potential. Separately, pyrrolothiazole derivatives synthesized by Aladdin Scientific demonstrated MIC values as low as 0.045 μg/mL against K. pneumoniae, outperforming reference drugs in some cases . Compounds lacking the pyrrolidine-thiazole conjugate architecture generally showed reduced antimicrobial potency within the same series.

Antimicrobial Antibacterial Antifungal

Best Application Scenarios for Procuring 4-[(3-Methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole


P2Y12 Receptor Antagonist Lead Optimization

Procurement is warranted when designing focused libraries around the 3-methoxypyrrolidine pharmacophore for antiplatelet therapy. The fragment's validation in the clinical candidate ACT-246475 (IC50 = 2.1 nM in human platelet aggregation) [1] provides a quantitative benchmark. The target compound offers a divergent thiazole scaffold compared to the pyrimidine core of selatogrel, enabling exploration of alternative hinge-binding motifs while retaining the critical methoxypyrrolidine group. The racemate can serve as a cost-effective entry point for initial SAR, with the option to resolve enantiomers if differential activity is observed.

Chiral Building Block for Enantioselective Synthesis

The existence of separate (S)- and (R)-enantiomer entries in PubChem confirms synthetic accessibility of single isomers [2][3]. For programs requiring enantiopure intermediates—such as those developing MC4R agonists (where (R)-3-methoxypyrrolidine is a known synthetic intermediate) —procuring the racemate and separating enantiomers, or directly sourcing the individual isomers, offers a strategic advantage over achiral pyrrolidine-thiazole building blocks.

Agrochemical Lead Discovery Libraries

The compound falls within the generic scope of Bayer's pyrrolidinyl-thiazole pesticide patents (DE10029077A1) [4], covering herbicides, insecticides, and acaricides. Industrial agrochemical groups building thiazole-based screening decks should prioritize this building block over simpler 2-methyl-4-(pyrrolidin-2-yl)thiazole analogs, given the broader patent footprint and the potential for enhanced lipophilicity-driven target engagement in pest organisms.

Antimicrobial Structure-Activity Relationship Expansion

Building on the class-level evidence from Bodake et al. (2020), where thiazole-pyrrolidine conjugates achieved moderate to good MIC values [5], the target compound can serve as a versatile intermediate for installing the methoxypyrrolidine-thiazole core into more complex antimicrobial scaffolds. The higher HBA count (4 vs. 3) and larger TPSA (53.6 vs. 41.0 Ų) relative to simpler analogs may impart favorable solubility characteristics for lead compounds targeting Gram-negative pathogens.

Quote Request

Request a Quote for 4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.